Cross-Metathesis Efficiency: 9-Bromo-1-nonene vs. 8-Bromo-1-octene and 10-Bromo-1-decene
In a study synthesizing dimeric DAG–lactone derivatives, 9-bromo-1-nonene (3f) underwent cross-metathesis with a second-generation Grubbs catalyst to yield the coupled product in 38% isolated yield. Under identical reaction conditions, the shorter homolog 8-bromo-1-octene (3e) gave 66% yield, while the longer homolog 10-bromo-1-decene (3g) gave 59% yield [1]. This non-monotonic dependence on chain length highlights that 9-bromo-1-nonene possesses a unique reactivity profile not predictable from its neighbors.
| Evidence Dimension | Isolated yield in cross-metathesis with Grubbs second-generation catalyst |
|---|---|
| Target Compound Data | 38% (9-bromo-1-nonene, 3f) |
| Comparator Or Baseline | 66% (8-bromo-1-octene, 3e); 59% (10-bromo-1-decene, 3g) |
| Quantified Difference | -28% vs. 8-bromo-1-octene; -21% vs. 10-bromo-1-decene |
| Conditions | Reagents: tert-butyl 2,2,2-trichloroacetimidate, BF3·OEt2, CH2Cl2; Grubbs 2nd gen catalyst, CH2Cl2 |
Why This Matters
This direct, side-by-side comparison demonstrates that the C9 chain length yields a specific, non-interpolated cross-metathesis efficiency; procurement of the correct homolog is essential for achieving the reported synthetic route yields.
- [1] Kikumori M, Yanagisawa H, et al. Synthesis of Dimeric Derivatives of DAG–Lactones. ACS Omega. 2020; 5(3): 1582–1590. View Source
